molecular formula C24H30N4O2 B2377866 N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941959-12-2

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B2377866
CAS No.: 941959-12-2
M. Wt: 406.53
InChI Key: GPMHLSFROYGXAJ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure, which consists of a cyclopropyl group, a dihydroisoquinoline moiety, and a dimethylaminophenyl segment connected via an oxalamide linker. Its unique configuration allows it to interact with specific molecular targets, making it valuable for research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can involve multiple steps, starting with the formation of intermediate compounds. Common synthetic strategies might include:

  • Step 1: : Synthesis of dihydroisoquinoline derivatives through Pictet-Spengler condensation reactions.

  • Step 2: : Alkylation reactions to introduce the cyclopropyl and dimethylaminophenyl groups.

  • Step 3: : Formation of the oxalamide linkage through amidation reactions using oxalyl chloride and amines.

Industrial Production Methods: : Industrial methods may involve similar synthetic routes, but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can undergo oxidation reactions, where the dihydroisoquinoline moiety might be transformed into a quinoline derivative.

  • Reduction: : Reductive conditions can affect the cyclopropyl group or the amide linkage, potentially leading to ring-opening or cleavage.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the dimethylaminophenyl group, resulting in derivatives with altered electronic properties.

Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles/electrophiles for substitution reactions.

Major Products Formed: : The products depend on the reaction conditions but could include hydroxylated derivatives, reduced forms of the compound, or substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: : The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in organic synthesis pathways. Biology : Its ability to interact with certain biomolecular targets makes it useful in the study of cellular processes and signaling pathways. Medicine : It holds potential for drug development, particularly as a lead compound for designing new therapeutics targeting specific diseases or conditions. Industry : Possible applications in materials science, such as the development of novel polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. This interaction may influence various pathways, such as:

  • Binding to enzymes or receptors, modulating their activity.

  • Interfering with cell signaling pathways, impacting cellular functions.

  • Acting on ion channels or transporters, affecting ion flux and cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds: : Examples include other oxalamide derivatives, dihydroisoquinoline-based compounds, and cyclopropyl-containing molecules. Comparison : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide stands out due to its unique combination of structural elements, offering distinct interactions and effects compared to other similar compounds. This uniqueness can be leveraged to develop specialized applications in various scientific fields.

List of Similar Compounds

  • N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide.

  • N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)ethyl)oxalamide.

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-27(2)21-11-7-18(8-12-21)22(15-25-23(29)24(30)26-20-9-10-20)28-14-13-17-5-3-4-6-19(17)16-28/h3-8,11-12,20,22H,9-10,13-16H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHLSFROYGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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